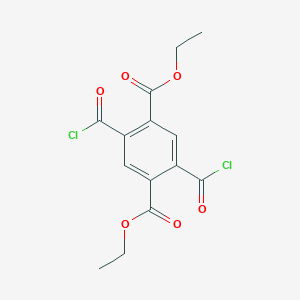
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is an organic compound with the molecular formula C14H12Cl2O6 It is a derivative of benzene-1,4-dicarboxylate, where the hydrogen atoms at the 2 and 5 positions are replaced by chlorocarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate can be synthesized through the chlorination of diethyl benzene-1,4-dicarboxylate. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Reduction Reactions: The compound can be reduced to diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The chlorocarbonyl groups can be hydrolyzed to carboxylic acids in the presence of water and a base.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Hydrolysis: Water, bases (sodium hydroxide, potassium hydroxide).
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl benzene-1,4-dicarboxylate: Lacks the chlorocarbonyl groups, making it less reactive towards nucleophiles.
Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate: Contains hydroxyl groups instead of chlorocarbonyl groups, leading to different reactivity and applications.
Diethyl phthalate: A related ester with different substitution patterns on the benzene ring.
Uniqueness
Diethyl 2,5-bis(chlorocarbonyl)benzene-1,4-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which impart distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for use in different scientific and industrial applications.
Properties
CAS No. |
6423-33-2 |
|---|---|
Molecular Formula |
C14H12Cl2O6 |
Molecular Weight |
347.1 g/mol |
IUPAC Name |
diethyl 2,5-dicarbonochloridoylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H12Cl2O6/c1-3-21-13(19)9-5-8(12(16)18)10(14(20)22-4-2)6-7(9)11(15)17/h5-6H,3-4H2,1-2H3 |
InChI Key |
QBUAPBWGIOBMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)Cl)C(=O)OCC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
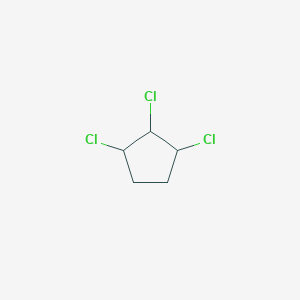
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
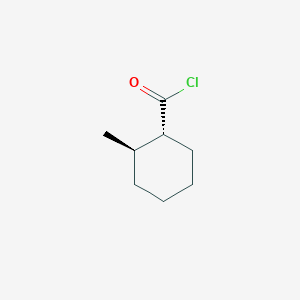

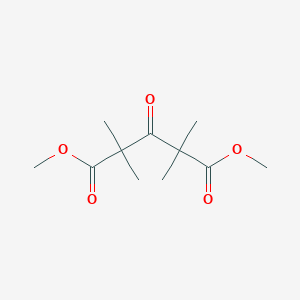
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
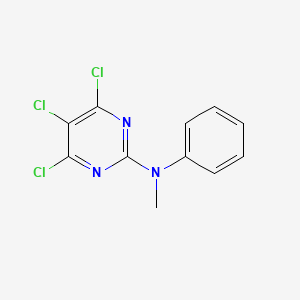
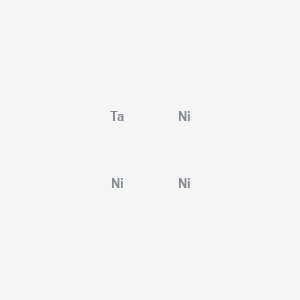
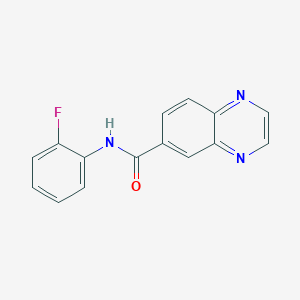
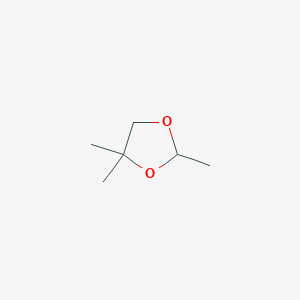
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
